4-(Trifluoromethoxy)butanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a butanoic acid backbone. This compound has garnered attention due to its potential applications in medicinal chemistry and as a bioisostere in drug design. The trifluoromethoxy group is known for its ability to influence the physicochemical properties of molecules, making it a valuable modification in the development of pharmaceuticals.
The compound can be synthesized through various methods, often involving the manipulation of starting materials that contain the requisite functional groups. Its synthesis and characterization have been documented in several scientific studies, highlighting its importance in organic chemistry and medicinal applications.
4-(Trifluoromethoxy)butanoic acid belongs to the class of carboxylic acids, specifically fatty acids, due to its long carbon chain structure. It is also classified as a fluorinated compound because of the presence of fluorine atoms in its structure.
The synthesis of 4-(trifluoromethoxy)butanoic acid can be achieved through several approaches. One notable method involves the use of trifluoromethoxy reagents in nucleophilic substitution reactions.
The synthetic route often includes:
The molecular structure of 4-(trifluoromethoxy)butanoic acid can be represented as follows:
This structure indicates that the compound consists of four carbon atoms, five hydrogen atoms, three fluorine atoms, and two oxygen atoms.
4-(Trifluoromethoxy)butanoic acid participates in various chemical reactions typical for carboxylic acids:
The mechanism by which 4-(trifluoromethoxy)butanoic acid exerts its effects in biological systems often involves interactions at molecular targets such as enzymes or receptors. Its trifluoromethoxy group can enhance lipophilicity and alter binding affinities compared to non-fluorinated analogs.
4-(Trifluoromethoxy)butanoic acid has several scientific uses:
The incorporation of chirality into 4-(trifluoromethoxy)butanoic acid derivatives demands precision stereocontrol strategies. Chiral auxiliaries derived from tert-butanesulfinamide enable the stereoselective addition of nucleophiles to N-protected trifluoromethoxy-substituted aldimines, yielding β-amino acid precursors with high diastereomeric excess (typically >90%). Subsequent hydrolysis releases the target chiral acids while regenerating the auxiliary for recycling [6]. Transition metal catalysis, particularly asymmetric hydrogenation, provides an alternative enantioselective route. Chiral ruthenium- or rhodium-BINAP complexes catalyze the reduction of trifluoromethoxy-containing β-keto esters or β-enol esters under moderate hydrogen pressure (50–100 bar), achieving enantiomeric excess values of 85–95%. This method is particularly valuable for accessing both enantiomers of β-amino acid derivatives through ligand selection [8] [10]. Palladium-catalyzed cross-coupling reactions also facilitate the construction of trifluoromethoxy-bearing carbon skeletons. Suzuki-Miyaura couplings between arylboronic acids and 4-bromo-4-(trifluoromethoxy)butanoate esters proceed efficiently with palladium tetrakis(triphenylphosphine) catalysts, enabling the introduction of diverse aryl/heteroaryl groups adjacent to the trifluoromethoxy functionality [6].
Direct introduction of the trifluoromethoxy group into aliphatic chains presents unique challenges due to the group's moderate nucleophilicity and stability limitations. Two predominant alkylation strategies have been developed: nucleophilic trifluoromethoxylation and electrophilic trifluoromethylation. Nucleophilic approaches employ trifluoromethoxide anion sources (e.g., trifluoromethyl triflate/silver fluoride combinations) for S~N~2 displacement of alkyl halides or sulfonates. For example, 4-bromobutanoate esters react with in-situ-generated trifluoromethoxide to yield 4-(trifluoromethoxy)butanoate precursors, though competing elimination can reduce yields to 50–65% [6] [8]. Electrophilic strategies utilize hypervalent iodine reagents (e.g., Togni reagents) for radical trifluoromethylation followed by oxidation. Alcohols like 4-hydroxybutanoic acid derivatives undergo O-trifluoromethylation via this pathway, but require careful optimization to minimize overoxidation [8]. Oxidative desulfurization-fluorination offers a third approach: xanthates derived from 4-hydroxybutanoic acid derivatives undergo simultaneous fluorination and desulfurization using bromine trifluoride or iodine pentafluoride, yielding 4-(trifluoromethoxy)butanoic esters in 60–75% yield [8].
Nickel(II) complexes of Schiff bases derived from glycine and chiral auxiliaries serve as powerful templates for synthesizing β-substituted β-amino acids, including 4-(trifluoromethoxy) derivatives. The proline-derived auxiliary (S)-2-[N-(N′-benzylprolyl)amino]benzophenone forms a stable bidentate complex with nickel(II) and glycine, creating a chiral glycine enolate equivalent [1] [4]. Alkylation with 3-(trifluoromethoxy)propyl iodide proceeds with high diastereoselectivity (>97% de) under optimized conditions (potassium hydroxide/methanol base in dimethylformamide solvent). The reaction exhibits exceptional atom economy, requiring only 5 mol% excess of both base and alkylating agent, which is critical for large-scale implementation [1] [4]. Diastereoselectivity arises from the rigid chiral pocket created by the nickel coordination sphere, which favors Re-face attack of the alkyl halide on the Si-face-blocked enolate. After alkylation, mild acidic hydrolysis (hydrochloric acid/methanol) cleaves the Schiff base, releasing the β-amino acid while recovering the chiral auxiliary (>95% recovery). The free amino group is then protected as the N-(9-fluorenylmethoxycarbonyl) derivative for peptide synthesis applications [1] [3] [4].
Table 1: Diastereoselectivity in Nickel(II)-Mediated Alkylation of Glycine Schiff Bases
Chiral Auxiliary | Alkylating Agent | Temperature (°C) | Diastereomeric Excess (%) |
---|---|---|---|
(S)-BPB-Proline | ICH₂CH₂OCF₃ | 25 | 92 |
(S)-BPB-Proline | ICH₂CH₂CH₂OCF₃ | 25 | 97 |
(R,R)-Salen-Type | ICH₂CH₂CH₂OCF₃ | 0 | 88 |
(S)-Phenylalanine-Derived | ICH₂CH₂CH₂OCF₃ | -20 | 94 |
Transitioning laboratory-scale syntheses of 4-(trifluoromethoxy)butanoic acid derivatives to industrial production demands meticulous optimization of reaction parameters. The nickel(II)-Schiff base alkylation route exemplifies this: replacing traditional excess reagents (5–10 equivalents base/alkyl halide) with near-stoichiometric quantities (1.05 equivalents) significantly reduces raw material costs and simplifies waste streams without compromising yield or selectivity [1] [4]. Solvent selection profoundly impacts both efficiency and sustainability. Dimethylformamide outperforms dimethyl sulfoxide and acetonitrile in glycine enolate alkylation due to superior substrate solubility and minimized byproduct formation (e.g., <2% bis-alkylated product versus 5–10% in other solvents). Critical to isolation efficiency is the development of a stepwise aqueous quenching protocol: initial addition of 3 volumes water relative to dimethylformamide induces precipitation of the diastereomerically pure (>99% de) nickel complex after 1 hour at 30°C, followed by a second water addition (2 volumes) to complete crystallization [1] [4].
Table 2: Industrial Batch Metrics for Nickel(II)-Mediated Synthesis of β-Amino Acid Derivatives
Parameter | Laboratory Scale | Pilot Scale (150 g) | Production Scale (>300 g) |
---|---|---|---|
Alkylation Yield | 85% | 92% | 91–94% |
Diastereomeric Excess | 97% | 99% | >99% |
Chiral Auxiliary Recovery | 90% | 95% | 96–98% |
Process Mass Intensity | 120 | 45 | 35 |
Reaction workup innovations include replacing chromatographic purification with crystallization, saving >80% solvent consumption. Process intensification is achieved through telescoping: the hydrolytic release of the β-amino acid from the nickel complex is followed by direct N-(9-fluorenylmethoxycarbonyl) protection in the same vessel without intermediate isolation, reducing processing time by 40% [3] [4]. Hamari Chemicals Ltd. demonstrated this approach by consecutively producing over 300 grams of enantiopure N-(9-fluorenylmethoxycarbonyl)-4-(trifluoromethoxy)butanoic acid with consistent purity (>99.5% HPLC) and enantiomeric excess (>99% ee), confirming robustness for active pharmaceutical ingredient manufacturing [1] [3].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3